molecular formula C16H20N4O4S B2638100 2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide CAS No. 2034389-91-6

2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B2638100
CAS No.: 2034389-91-6
M. Wt: 364.42
InChI Key: RDVSOLAZXSYRQL-UHFFFAOYSA-N
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Description

2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including methoxyethoxy, isonicotinamido, and trimethylthiazole, which contribute to its diverse chemical reactivity and biological activity.

Scientific Research Applications

2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, its mechanism of action would involve interaction with biological targets. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, if the compound is volatile and flammable, it could pose a fire risk. If it’s toxic or corrosive, it could pose a health risk .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the isonicotinamido group: This step involves the reaction of the thiazole derivative with isonicotinic acid or its derivatives, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Introduction of the methoxyethoxy group: This can be accomplished through nucleophilic substitution reactions, where a suitable methoxyethoxy precursor reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(2-methoxyethoxy)ethanol: A related compound with similar functional groups but different biological activity.

    2-(2-methoxyethoxy)acetic acid: Another similar compound used in various industrial applications.

Uniqueness

2-(2-(2-methoxyethoxy)isonicotinamido)-N,N,4-trimethylthiazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

2-[[2-(2-methoxyethoxy)pyridine-4-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-10-13(15(22)20(2)3)25-16(18-10)19-14(21)11-5-6-17-12(9-11)24-8-7-23-4/h5-6,9H,7-8H2,1-4H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVSOLAZXSYRQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=NC=C2)OCCOC)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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